molecular formula C21H9Br6N3O3 B15172322 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione CAS No. 920984-77-6

1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B15172322
CAS No.: 920984-77-6
M. Wt: 830.7 g/mol
InChI Key: QYZWPCQJYTXHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is a brominated flame retardant belonging to the class of triazine derivatives. This compound is known for its high thermal stability and effectiveness in preventing the spread of fire, making it a valuable additive in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of phenyltriazine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl rings .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of bromination reactions. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated derivatives, which can be further utilized in different applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its high thermal stability and effectiveness in flame retardancy. Its triazine core provides additional stability compared to other brominated flame retardants, making it a preferred choice in high-performance applications .

Properties

CAS No.

920984-77-6

Molecular Formula

C21H9Br6N3O3

Molecular Weight

830.7 g/mol

IUPAC Name

1,3,5-tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C21H9Br6N3O3/c22-10-4-1-7-13(16(10)25)28-19(31)29(14-8-2-5-11(23)17(14)26)21(33)30(20(28)32)15-9-3-6-12(24)18(15)27/h1-9H

InChI Key

QYZWPCQJYTXHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)N2C(=O)N(C(=O)N(C2=O)C3=C(C(=CC=C3)Br)Br)C4=C(C(=CC=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.